![molecular formula C9H8F3NO2 B8033424 N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide CAS No. 821764-98-1](/img/structure/B8033424.png)
N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide
Overview
Description
N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Arthritic and Anti-Inflammatory Properties : N-(2-hydroxy phenyl) acetamide demonstrated significant anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats, suggesting potential for treatment of similar conditions in humans (Jawed, Shah, Jamall, & Simjee, 2010).
Use in Fluorinated Derivative Synthesis : A fluorinated derivative of Sigma-1 Receptor Modulator E1R, namely 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide, was synthesized, showing the compound's utility in developing new chemical entities (Kuznecovs et al., 2020).
Synthesis and Characterization Studies : The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide provide insights into the compound's chemical properties, which can be crucial for its application in various scientific fields (Zhong-cheng & Wan-yin, 2002).
Application in Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, a derivative of the compound, is an intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation was studied, highlighting its significance in drug synthesis (Magadum & Yadav, 2018).
Role in Developing Electrophilic Fluorinating Agents : Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a derivative, showed potential as a site-selective electrophilic fluorinating agent, useful in chemical synthesis (Banks, Besheesh, & Tsiliopoulos, 1996).
Silylated Derivatives Synthesis : The synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide and its derivatives further expands the chemical versatility of this compound, offering insights into its potential applications in chemical synthesis (Nikonov et al., 2016).
Development of Analytical Reagents : A compound named AMACE1, structurally related to N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide, was developed for trace organic analysis, demonstrating the application in analytical chemistry (Lu & Giese, 2000).
Use in Crystal and Molecular Structure Studies : The crystal and molecular structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide, a derivative, were analyzed, contributing to our understanding of molecular interactions and structural chemistry (Chi et al., 2018).
DFT Calculations and Optical Properties : Studies on the structures of orcinolic derivatives, which include a similar compound, provide insights into their potential as indicators in analytical applications (Wannalerse et al., 2022).
Development of Metallophthalocyanines : N-(4-(3,4-dicyanophenoxy)phenyl)acetamide was used to synthesize new metallophthalocyanines, indicating applications in material science and catalysis (Ağırtaş & İzgi, 2009).
properties
IUPAC Name |
N-[4-hydroxy-2-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5(14)13-8-3-2-6(15)4-7(8)9(10,11)12/h2-4,15H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHBUEFJBPJXAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628764 | |
Record name | N-[4-Hydroxy-2-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide | |
CAS RN |
821764-98-1 | |
Record name | N-[4-Hydroxy-2-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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